molecular formula C16H32N4O4 B14878064 N-alpha-t-Butyloxycarbonyl-N,N'-beta-ethyl-L-homoarginine

N-alpha-t-Butyloxycarbonyl-N,N'-beta-ethyl-L-homoarginine

Cat. No.: B14878064
M. Wt: 344.45 g/mol
InChI Key: MJHLGXKXOPOSNH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine is a compound used primarily in biochemical and proteomics research. It is a derivative of L-homoarginine, modified with a tert-butyloxycarbonyl (Boc) protecting group and ethyl groups. This compound is known for its role in peptide synthesis and as a biochemical reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine typically involves the protection of the amino group of L-homoarginine with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The ethylation of the guanidine group is then carried out using ethyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The ethylated guanidine group can interact with various molecular targets, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine can be compared with other Boc-protected amino acids and their derivatives. Similar compounds include:

The uniqueness of N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine lies in its specific ethylation pattern and its applications in specialized biochemical research .

Properties

Molecular Formula

C16H32N4O4

Molecular Weight

344.45 g/mol

IUPAC Name

(2S)-6-[bis(ethylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C16H32N4O4/c1-6-17-14(18-7-2)19-11-9-8-10-12(13(21)22)20-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H,20,23)(H,21,22)(H2,17,18,19)/t12-/m0/s1

InChI Key

MJHLGXKXOPOSNH-LBPRGKRZSA-N

Isomeric SMILES

CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NCC

Canonical SMILES

CCNC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)NCC

Origin of Product

United States

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